Magnolignan A

Übersicht

Beschreibung

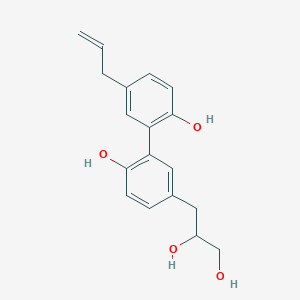

Magnolignan A is a natural product isolated and purified from the barks of Magnolia officinalis . It is a type of lignan, a large class of natural compounds comprising two phenyl propane units .

Synthesis Analysis

The total synthesis of Magnolignan A has been achieved in eight steps from commercially available starting materials . The bi-dibenzofuran skeleton was constructed via functional group interconversions of commercially available materials . The dibenzofuran skeleton was afforded by subsequent Suzuki coupling and intramolecular dehydration .Molecular Structure Analysis

Magnolignan A has a molecular weight of 300.35 and a formula of C18H20O4 . It contains a total of 43 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 aromatic groups .Chemical Reactions Analysis

The total synthesis of Magnolignan A was accomplished through FeCl3 catalyzed oxidative coupling . The synthesis involved a Suzuki-Miyaura reaction .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Magnolignan A: , isolated from the leaves of Magnolia officinalis , has shown promising results in combating tumor cells . Its structure, characterized by a bi-dibenzofuran skeleton, suggests a potential for fewer toxic side effects due to its large molecular volume . This compound’s anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a valuable lead candidate for antitumor drugs .

Synthesis and Derivatives

The total synthesis of Magnolignan A has been achieved, opening the door for the creation of diverse derivatives with high application value . The synthetic approach involves functional group interconversions and oxidative coupling, which could lead to the development of new pharmacologically active compounds .

Neuroprotective Effects

Compounds from Magnolia officinalis , such as Magnolignan A , have been traditionally used in Chinese and Japanese medicine for treating neurological conditions like anxiety and depression . The neuroprotective effects of these compounds are linked to their anti-inflammatory and antioxidative activities.

Gastrointestinal Treatments

The bark of Magnolia officinalis has been used to treat gastrointestinal disorders . Magnolignan A , as one of the bioactive compounds, may contribute to this therapeutic effect by modulating inflammation and protecting the gastrointestinal mucosa.

Respiratory Therapeutics

Traditional uses of Magnolia officinalis also include treatments for respiratory conditions such as asthma . The anti-inflammatory properties of Magnolignan A could be beneficial in reducing airway inflammation and providing relief from respiratory symptoms.

Anti-inflammatory Applications

Magnolignan A: ’s anti-inflammatory activity is crucial for its therapeutic potential in various inflammatory diseases . By inhibiting key inflammatory mediators, it could serve as a treatment for conditions like arthritis and other chronic inflammatory disorders.

Antioxidant Benefits

The antioxidant capacity of Magnolignan A is significant for its role in preventing oxidative stress-related diseases . Its ability to scavenge free radicals may protect cells from damage and contribute to the management of diseases like cardiovascular disorders.

Wirkmechanismus

Target of Action

Magnolignan A, a natural lignan compound, has been isolated from the leaves of Magnolia officinalis . It has shown excellent physiological activity against tumor cells .

Mode of Action

It’s known that magnolignan a has a bi-dibenzofuran skeleton, formed by two identical monomers connected by a c–c bond on the benzene ring . This structure is completely different from that of honokiol and it has a larger molecular volume than honokiol . Molecules with larger molecular volumes may result in fewer toxic side effects .

Biochemical Pathways

It’s known that many dibenzofuran-containing products show a range of biological activities .

Pharmacokinetics

It’s known that magnolignan a is relatively stable at room temperature, but it may decompose under light and high-temperature conditions .

Result of Action

Magnolignan A has shown multiple biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and anti-bacterial effects . It has shown excellent physiological activity against tumor cells .

Action Environment

The action of Magnolignan A can be influenced by environmental factors. For instance, it’s known that Magnolignan A is relatively stable at room temperature, but it may decompose under light and high-temperature conditions . Furthermore, the extraction of Magnolignan A from plants can be influenced by the plant’s growth environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPULAPYNPMMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

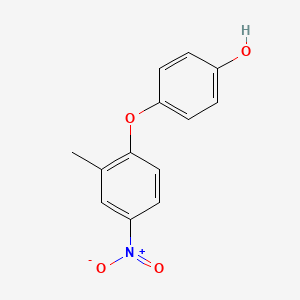

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

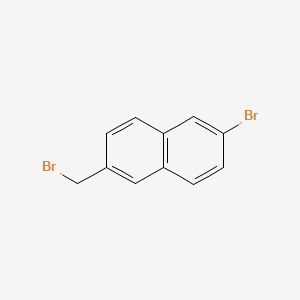

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?

A1: Magnolignan A-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, Magnolignan A, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].

Q2: What is the chemical structure of Magnolignan A?

A2: Magnolignan A is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].

Q3: Has Magnolignan A been synthesized, and what is the key reaction involved?

A3: Yes, a total synthesis of Magnolignan A has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.

Q4: What natural sources are rich in Magnolignan A?

A4: Magnolignan A has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].

Q5: What is the role of Magnolignan C in traditional Chinese medicine?

A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.

Q6: Have any studies investigated the potential for Magnolignan A to be used as a quality marker for Magnolia species?

A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like Magnolignan A, as chemical markers for quality control in herbal medicine production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)